molecular formula C11H10F2O2 B3394296 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 1092347-75-5

5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3394296
CAS No.: 1092347-75-5
M. Wt: 212.19 g/mol
InChI Key: NCBSBKBHGUXHIZ-UHFFFAOYSA-N
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Description

5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 5 and 8 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group at the 7 position using methanol in the presence of a base like sodium hydride (NaH).

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using hydrogen gas (H₂) and a palladium catalyst (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various substituted naphthalenones, quinones, and fully reduced naphthalene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a lead compound in drug discovery due to its unique structural features.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, potentially altering its chemical and biological properties.

    7-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms, which could affect its reactivity and interactions.

Uniqueness

The combination of fluorine and methoxy groups in 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, potentially offering a balance of stability, reactivity, and biological activity that is not found in similar compounds.

Properties

IUPAC Name

5,8-difluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-15-9-5-7(12)6-3-2-4-8(14)10(6)11(9)13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBSBKBHGUXHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2CCCC(=O)C2=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855730
Record name 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092347-75-5
Record name 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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